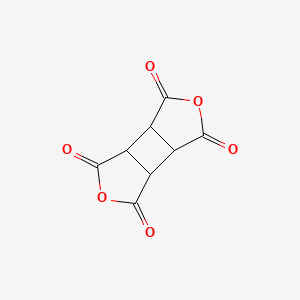

Cyclobutane-1,2,3,4-tetracarboxylic dianhydride

Description

Significance of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride as a Monomer in High-Performance Polymers

This compound is a vital monomer used in the synthesis of high-performance polymers, particularly polyimides. guidechem.com Aliphatic polyimides derived from CBDA exhibit a unique combination of properties that make them superior to their aromatic counterparts in certain applications. These polymers are known for their excellent thermal stability, high glass transition temperatures, improved transparency, and lower dielectric constants. guidechem.com

The incorporation of the cyclobutane (B1203170) ring into the polymer backbone leads to the production of low-color or colorless polymer films, a significant advantage in optical applications. dianhydrides.com This is in stark contrast to many aromatic polyimides, which are often characterized by a deep yellow or amber color. researchgate.net The properties of CBDA-based polyimides make them highly suitable for applications in the electronics industry, such as in the fabrication of flexible displays and as alignment layers for liquid crystals. chemicalbook.com Furthermore, their superior dielectric properties are well-suited for the demands of 5G-enabled telecommunications hardware. dianhydrides.com

Table 1: Comparison of Properties between Polyimides Synthesized with CBDA and a Typical Aromatic Dianhydride

| Property | Polyimide from CBDA and Aromatic Diamines | Polyimide from Pyromellitic Dianhydride (Aromatic) |

| Color | Colorless / Transparent | Deep Yellow |

| Light Transmittance | 81.5% to 85.8% | 48% to 63.9% |

| Thermal Resistance | Excellent | Excellent |

| Dielectric Constant | Lower | Higher |

This table presents a generalized comparison based on available research data. researchgate.net

Historical Context of this compound Synthesis and Applications

The primary and most common method for synthesizing this compound is through the [2+2] cycloaddition reaction of maleic anhydride (B1165640) under ultraviolet (UV) light. guidechem.comchemicalbook.com This photochemical dimerization process forms the cyclobutane ring structure. The resulting cyclobutane-1,2,3,4-tetracarboxylic acid is then dehydrated, typically using a reagent like acetic anhydride, to yield the dianhydride. chemicalbook.comchemicalbook.com

Historically, solvents such as carbon tetrachloride and ethyl acetate (B1210297) were commonly used in this synthesis. guidechem.com However, due to the toxicity and environmental concerns associated with solvents like carbon tetrachloride, research has focused on developing more environmentally friendly and efficient synthesis routes. For instance, the use of diethyl carbonate as a solvent has been explored to avoid toxic solvents and increase the yield. guidechem.com More recent innovations include the use of LED cold ultraviolet light, which offers advantages such as higher light induction efficiency, easier temperature control, and lower energy consumption. google.com

Early applications of CBDA were centered around its ability to produce colorless and transparent polyimide films, making it a material of interest for optical applications. Its potential for use in liquid crystal display alignment films was recognized, driving further research and development. google.com

Current Research Landscape and Future Directions for this compound

The current research landscape for CBDA is vibrant, with a strong focus on expanding its applications in advanced electronics and other high-tech fields. The global market for Cyclobutane Tetracarboxylic Dianhydride is experiencing robust growth, driven by the increasing demand for high-performance polymers in the electronics, aerospace, and automotive industries. archivemarketresearch.com Projections indicate a significant compound annual growth rate (CAGR) for the CBDA market, highlighting its growing importance. issuu.com

Current research is actively exploring the following areas:

Advanced Dielectric Materials: CBDA-based polyimides are being investigated for their use as low-dielectric materials in 5G and future communication technologies to minimize signal loss and improve performance. dianhydrides.comvivanacl.com

Flexible Electronics: The excellent transparency, thermal stability, and flexibility of polyimide films derived from CBDA make them ideal substrates for flexible displays, transparent flexible circuit boards, and organic thin-film transistors. chemicalbook.com

Photosensitive Polyimides: Research is underway to develop photosensitive polyimide materials from CBDA for use in high-performance organic thin-film transistors and for selective crosslinking in photonic devices. chemicalbook.com

Sustainable Synthesis: There is a growing interest in developing more sustainable and greener synthesis routes for CBDA, including the use of biomass-derived precursors. proquest.com

Future directions for CBDA research will likely focus on the development of novel polymers with tailored properties for specific applications. This includes the synthesis of copolymers and composites to further enhance mechanical, thermal, and optical characteristics. The unique semi-rigid character of the cyclobutane ring in CBDA offers opportunities for creating new materials with unique properties that are not achievable with more rigid aromatic or more flexible linear aliphatic monomers. As the demand for advanced materials continues to grow, this compound is poised to play an increasingly critical role in the development of next-generation technologies.

Properties

IUPAC Name |

4,9-dioxatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O6/c9-5-1-2(6(10)13-5)4-3(1)7(11)14-8(4)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYCECQIOXZODZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(C3C1C(=O)OC3=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196058 | |

| Record name | Tetrahydrocyclobuta(1,2-c:3,4-c')difuran-1,3,4,6-tetraone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4415-87-6, 4411-19-2 | |

| Record name | Tetrahydrocyclobuta[1,2-c:3,4-c′]difuran-1,3,4,6-tetrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4415-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Cyclobutanetetracarboxylic dianhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004415876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC131455 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydrocyclobuta(1,2-c:3,4-c')difuran-1,3,4,6-tetraone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrocyclobuta[1,2-c:3,4-c']difuran-1,3,4,6-tetraone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-CYCLOBUTANETETRACARBOXYLIC DIANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1DOQ7P28N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Cyclobutane 1,2,3,4 Tetracarboxylic Dianhydride

Photochemical Synthesis Routes to Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride

Photochemical synthesis represents the most common approach for producing CBDA. This method involves the dimerization of precursors under ultraviolet (UV) irradiation, leading to the formation of the cyclobutane (B1203170) ring structure. wikipedia.orgund.edu The efficiency and outcome of these reactions are highly dependent on the chosen precursors and reaction conditions.

A prevalent and direct method for synthesizing CBDA is the photochemical dimerization of maleic anhydride (B1165640). wikipedia.org This [2+2] cycloaddition reaction occurs when a solution of maleic anhydride is exposed to UV light, causing two molecules to join and form the cyclobutane ring of CBDA. guidechem.comund.edu This process has been a subject of extensive study to improve its efficiency and yield for industrial applications.

The choice of solvent plays a critical role in the photochemical synthesis of CBDA from maleic anhydride, influencing both the reaction yield and the environmental impact of the process. Traditionally, solvents such as carbon tetrachloride and ethyl acetate (B1210297) have been utilized. guidechem.com While effective, the toxicity of carbon tetrachloride has prompted research into safer alternatives.

Diethyl carbonate has emerged as a promising alternative, demonstrating the ability to increase the reaction yield to as high as 75.2% while avoiding the use of more toxic solvents. guidechem.com Research has shown that different solvents and conditions can significantly alter the efficiency of the synthesis. For instance, using a high-pressure mercury lamp with ethyl acetate as the solvent at 5°C resulted in a 32.8% yield, whereas using LED cold ultraviolet light with diethyl carbonate at the same temperature increased the yield to 76.5%. google.com

Table 1: Comparison of Solvent Effects on the Photodimerization of Maleic Anhydride

| Solvent | Light Source | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Ethyl Acetate | High-Pressure Mercury Lamp (15W) | 5 | 6 | 32.8 | 96.5 |

| Diethyl Carbonate | LED Cold UV (100mW, 365nm) | 5 | 200 | 76.5 | 98.1 |

| Diethyl Carbonate | LED Cold UV (100mW, 300nm) | -5 | 100 | 37.5 | 98.6 |

| Diethyl Carbonate | LED Cold UV (100mW, 400nm) | 25 | 300 | 64.6 | 96.4 |

Optimizing reaction conditions is crucial for maximizing the yield and purity of CBDA. Key parameters include reactant concentration, reaction temperature, residence time, and the nature of the UV light source. google.comfinechemicals.com.cn Studies utilizing continuous flow photoreactors have shown that higher product yields are achieved with longer residence times, smaller reactor tube diameters, and lower reactant concentrations. finechemicals.com.cn Under optimized conditions, a yield of 51.75% was achieved with a reactant concentration of 0.15 g/mL, a reaction temperature of 5°C, and a residence time of 80 minutes. finechemicals.com.cn

The type of UV light source also significantly impacts the reaction. The use of LED cold ultraviolet light has been shown to be advantageous due to high light induction efficiency, better temperature control, and lower energy consumption compared to traditional high-pressure mercury lamps. google.com A patented process using LED cold UV light (365 nm) at 5°C in diethyl carbonate achieved a product yield of 76.5% with a purity of 98.1% after 200 hours. google.com Following the initial photoreaction, the crude product is often treated with acetic anhydride to convert any remaining tetracarboxylic acid to the desired dianhydride, followed by recrystallization to achieve high purity. chemicalbook.comchemicalbook.com For example, heating the crude solid with acetic anhydride at 100°C for 24 hours can yield a final product with 99.3% purity and a 92.5% yield for the dehydration step. chemicalbook.com

The photodimerization of maleic anhydride is stereoselective, predominantly yielding the cis-trans-cis isomer of this compound. acs.orggoogle.comacs.org This stereochemical outcome is attributed to the spatial arrangement of the molecules during the formation of the photochemical reaction intermediate. Due to steric hindrance, the intermediate preferentially forms a configuration that leads directly to the cis-trans-cis product, explaining the absence of other possible isomers, such as the thermodynamically more stable trans-trans-trans form. acs.org This inherent stereochemical control is a key feature of this synthetic route.

An alternative photochemical route to CBDA involves using dimethyl maleate (B1232345) as the starting material. guidechem.com This multi-step approach aims to overcome some of the cost and solvent-related issues associated with the direct dimerization of maleic anhydride. guidechem.com The process begins with the [2+2] cycloaddition of dimethyl maleate under UV irradiation to form cyclobutane tetracarboxylic acid tetramethyl ester. guidechem.com This initial step can be performed in deionized water, offering a more environmentally friendly solvent choice. guidechem.com In one procedure, irradiating a solution of dimethyl maleate in water with UV light for 20 hours at 10°C resulted in a 96.5% yield of the tetramethyl ester intermediate. guidechem.com

Following the photochemical dimerization of dimethyl maleate, the resulting cyclobutane tetracarboxylic acid tetramethyl ester must be hydrolyzed to form cyclobutane tetracarboxylic acid. guidechem.com This is typically achieved through acid-catalyzed hydrolysis. guidechem.comgoogle.com For example, reacting the tetramethyl ester with hydrochloric acid at 80°C for 20 hours yields the cyclobutane tetracarboxylic acid. guidechem.com This intermediate is then dehydrated to produce the final this compound product. guidechem.comgoogle.com The dehydration is commonly accomplished by heating the tetracarboxylic acid with acetic anhydride. guidechem.comgoogle.com A typical procedure involves heating the acid with acetic anhydride at 140°C for 25 hours, which can result in the final dianhydride product with a purity of 99.2% and a yield of 84.0% for this final dehydration step. guidechem.com

Table 2: Synthesis Steps and Yields via Dimethyl Maleate Precursor

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1. Photodimerization | Dimethyl Maleate, Deionized Water | UV light, 10°C, 20h | Cyclobutane Tetracarboxylic Acid Tetramethyl Ester | 96.5 |

| 2. Hydrolysis | Cyclobutane Tetracarboxylic Acid Tetramethyl Ester, Hydrochloric Acid | 80°C, 20h | Cyclobutane Tetracarboxylic Acid | 80.0 |

| 3. Dehydration | Cyclobutane Tetracarboxylic Acid, Acetic Anhydride | 140°C, 25h | This compound | 84.0 |

Polymerization Chemistry of Cyclobutane 1,2,3,4 Tetracarboxylic Dianhydride

Polyimide Synthesis from Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride

Polyimides derived from CBDA are recognized for their excellent thermal stability, high transparency, and good mechanical properties. researchgate.net The synthesis of these polymers typically involves the polycondensation reaction of CBDA with various aromatic or aliphatic diamines. google.com The non-planar, saturated cyclobutane (B1203170) ring in CBDA disrupts the formation of charge-transfer complexes (CTCs) that are common in fully aromatic polyimides, which often leads to colorless and highly transparent films. researchgate.net

The synthesis of polyimides from CBDA and diamines proceeds via a nucleophilic acyl substitution reaction. The general mechanism involves the attack of the nucleophilic amino group of the diamine on the electrophilic carbonyl carbons of the anhydride (B1165640) groups in CBDA.

The reaction is initiated by the lone pair of electrons on the nitrogen atom of the diamine attacking one of the carbonyl carbons of the dianhydride. This leads to the opening of the anhydride ring and the formation of an amide and a carboxylic acid functional group, resulting in a poly(amic acid) precursor. This intermediate is a soluble and processable polymer that can be cast into films or coatings. Subsequent thermal or chemical treatment of the poly(amic acid) induces a cyclodehydration reaction (imidization), where the carboxylic acid group reacts with the amide group to form the stable five-membered imide ring, releasing a molecule of water. This final step creates the fully cyclized, insoluble, and thermally stable polyimide.

The reactivity of the diamine can be influenced by its chemical structure. Aromatic diamines, for example, are generally less basic than aliphatic diamines due to the delocalization of the nitrogen lone pair into the aromatic ring. However, they are widely used to synthesize high-performance polyimides with exceptional thermal stability. google.com

The most common method for synthesizing polyimides from CBDA is a two-step polycondensation procedure. nih.gov

Step 1: Poly(amic acid) Synthesis In the first step, equimolar amounts of this compound and a suitable diamine are reacted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), at room temperature. google.comnih.gov This reaction yields a viscous solution of the high molecular weight poly(amic acid) precursor. google.com The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent moisture from reacting with the anhydride.

Step 2: Imidization The second step is the conversion of the poly(amic acid) into the final polyimide. This can be achieved through two primary methods:

Thermal Imidization: The poly(amic acid) solution is cast onto a substrate to form a film, and the solvent is evaporated. The film is then heated in a stepwise manner to temperatures typically ranging from 250°C to 350°C. google.comnih.gov This heating process facilitates the cyclodehydration reaction, leading to the formation of the imide rings and the removal of water.

Chemical Imidization: This method involves treating the poly(amic acid) solution with a dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine or triethylamine), at room temperature. nih.gov This process is often faster and can be performed at lower temperatures than thermal imidization, which can be advantageous for certain applications.

A combination of chemical and thermal imidization can also be employed to achieve complete conversion and optimize film properties. nih.gov

The alicyclic, non-planar structure of the cyclobutane ring in CBDA significantly influences the properties of the resulting polyimides when compared to those derived from aromatic dianhydrides like pyromellitic dianhydride (PMDA). researchgate.netgoogle.com

Intermolecular Interactions: Aromatic dianhydrides can form intermolecular charge-transfer complexes (CTCs) with aromatic diamines, where the electron-accepting dianhydride and electron-donating diamine moieties interact. These CTCs are responsible for the characteristic yellow-to-brown color and strong interchain forces in many aromatic polyimides. nih.gov The alicyclic nature of CBDA prevents the formation of these CTCs. researchgate.net This disruption of electronic interaction leads to several beneficial properties:

High Optical Transparency: The absence of CTCs results in polyimide films that are colorless and highly transparent. researchgate.netgoogle.com

Improved Solubility: The less-packed, kinked chain structure resulting from the non-planar cyclobutane unit can improve the solubility of the polyimides in organic solvents compared to their rigid, fully aromatic counterparts. mdpi.comrsc.org

The table below summarizes the effect of the dianhydride structure on key polyimide properties.

| Property | Aromatic Dianhydride (e.g., PMDA) | Alicyclic Dianhydride (CBDA) |

| Color | Yellow to brown | Colorless researchgate.net |

| Optical Transparency | Lower | High researchgate.netgoogle.com |

| Intermolecular Forces | Strong (CTC formation) nih.gov | Weaker (No CTC formation) |

| Solubility | Generally poor | Often improved mdpi.com |

| Chain Structure | Planar, rigid | Non-planar, rigid mdpi.com |

The combination of CBDA with fluorinated diamines, such as 2,2′-bis(trifluoromethyl)benzidine (TFMB), is a strategy used to further enhance the performance of polyimides for advanced applications. nih.govmdpi.com The incorporation of fluorine atoms, typically as trifluoromethyl (-CF3) groups, imparts several desirable characteristics:

Enhanced Optical Transparency: The bulky -CF3 groups increase the free volume within the polymer matrix and further hinder intermolecular chain packing and CTC formation, which contributes to even higher optical transparency and lower refractive indices. nih.gov

Improved Solubility: The presence of flexible C-F bonds and the disruption of chain packing by the bulky fluorinated groups can lead to improved solubility in a wider range of organic solvents.

Low Coefficient of Thermal Expansion (CTE): Polyimides prepared from CBDA and fluorinated diamines like TFMB can exhibit a very low CTE, which is crucial for applications requiring high dimensional stability over a range of temperatures, such as in flexible electronics. nih.gov

The table below presents data on the properties of polyimide films derived from CBDA and different types of diamines, highlighting the effect of fluorination.

| Dianhydride | Diamine | Glass Transition Temp. (Tg) | Coefficient of Thermal Expansion (CTE) | Optical Transparency |

| CBDA | Aromatic (non-fluorinated) | High | Moderate | High researchgate.net |

| CBDA | Fluorinated (e.g., TFMB) | Very High | Very Low nih.gov | Excellent nih.gov |

| Aromatic (e.g., PMDA) | Aromatic (non-fluorinated) | Very High | Low | Low researchgate.net |

Other Polymer Systems Derived from this compound

While polyimides are the most prominent polymers synthesized from CBDA, its reactive anhydride groups allow it to be used as a monomer in other polymerization reactions, such as the synthesis of polyesters and alkyd resins. google.com

This compound can be used as a tetra-functional acid monomer in the synthesis of polyesters and alkyd resins. The reaction mechanism involves the esterification of the anhydride groups with polyols (alcohols with two or more hydroxyl groups).

In polyester synthesis, CBDA is reacted with diols. The reaction proceeds through the opening of the anhydride rings by the hydroxyl groups of the diol to form ester linkages. Because CBDA has two anhydride groups, it can act as a cross-linking agent, leading to the formation of branched or network polyester resins with high rigidity and thermal stability due to the cyclobutane core. european-coatings.com The synthesis is typically a two-step bulk polymerization process carried out at elevated temperatures. european-coatings.com

Alkyd resins are a type of polyester modified with the addition of fatty acids. In this context, CBDA can be incorporated along with other polybasic acids (like phthalic anhydride), polyols (like glycerol), and fatty acids or oils. The rigid structure of CBDA can be used to increase the hardness and durability of the resulting alkyd coating. The polymerization is a complex condensation reaction where the formation of a polyester backbone is accompanied by the incorporation of the fatty acid chains.

Epoxy Resin Modifications with this compound

This compound can be utilized as a curing agent or modifier for epoxy resins. The reactivity of the dianhydride with the epoxy groups leads to the formation of a crosslinked polymer network. The rigid and strained cyclobutane ring incorporated into the epoxy network can enhance the thermal stability and mechanical properties of the cured resin. The specific effects on properties such as glass transition temperature (Tg), thermal decomposition temperature, and modulus are dependent on the formulation and curing conditions.

Polymerizability of this compound and its Derivatives

CBDA is a highly reactive monomer capable of undergoing polymerization with various co-monomers, most notably diamines, to form poly(amic acid)s, which are then thermally or chemically converted to polyimides. This high polymerization activity is attributed to the electrophilicity of the carbonyl carbons in the anhydride groups, which are susceptible to nucleophilic attack by the amine groups of the diamine. This reaction proceeds readily to form high molecular weight polymers. vivanacl.com Derivatives of CBDA can also be synthesized to tailor the properties of the resulting polymers. und.edu

Ring Strain Effects on Reactivity in this compound Polymerization

The cyclobutane ring in CBDA is characterized by significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. libretexts.orgwikipedia.org The internal C-C-C bond angles in a cyclobutane ring are approximately 90°, leading to considerable angle strain. masterorganicchemistry.com This inherent strain in the molecule contributes to its high reactivity. The relief of this ring strain can be a driving force in certain chemical reactions, although in the context of polyimide formation, the primary reaction site is the anhydride group. masterorganicchemistry.com However, the rigidity of the cyclobutane core influences the conformation of the resulting polymer chain. The strain energy of cyclobutane is approximately 26.3 kcal/mol. wikipedia.org

The reactivity of the cyclobutane ring itself can be harnessed in mechanochemistry, where mechanical force can induce a [2+2] cycloreversion, opening the ring and forming new reactive species. nih.gov This property is being explored for the development of stress-responsive polymers. nih.gov

Comparison of this compound with Other Alicyclic Dianhydrides in Polymerization

When compared to other alicyclic dianhydrides, such as those based on cyclohexane or cyclopentane (B165970), CBDA's polymerization behavior and the properties of the resulting polymers are distinct due to its unique four-membered ring structure.

Reactivity: The ring strain in CBDA can influence its reactivity relative to less strained six-membered ring systems like cyclohexane-based dianhydrides. Cyclopentane, with a ring strain of about 7.4 kcal/mol, is less strained than cyclobutane. wikipedia.org

Polymer Properties: Polyimides derived from CBDA often exhibit a unique combination of properties. For instance, they can demonstrate excellent thermal stability and transparency. researchgate.net The rigid, non-planar structure of the cyclobutane unit can disrupt polymer chain packing and reduce the formation of charge-transfer complexes, which are often responsible for the color in aromatic polyimides. researchgate.net This leads to colorless and transparent films, which are highly desirable for optical applications. riyngroup.comvivanacl.com In contrast, polyimides based on aromatic dianhydrides like pyromellitic dianhydride (PMDA) are often deeply colored. researchgate.net

Below is a comparative table of ring strain in common cycloalkanes:

| Cycloalkane | Ring Strain (kcal/mol) |

| Cyclopropane | 27.6 - 29 |

| Cyclobutane | 26.3 |

| Cyclopentane | 7.4 |

| Cyclohexane | 1.3 |

Data sourced from multiple references. wikipedia.orgmasterorganicchemistry.com

Structure Property Relationships in Cyclobutane 1,2,3,4 Tetracarboxylic Dianhydride Derived Polymers

Optical Transparency of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride-Polyimides

One of the most significant advantages of using CBDA in polyimide synthesis is the resulting high optical transparency and lack of color. google.com This clarity is crucial for applications in optoelectronics, such as flexible displays and optical communications. vivanls.com The excellent transparency of CBDA-polyimides stems from the suppression of electronic interactions that cause color in conventional aromatic polyimides. google.comresearchgate.net

Conventional wholly aromatic polyimides are known for their characteristic yellow-to-amber color, which arises from the formation of intramolecular and intermolecular charge transfer (CT) complexes. mdpi.comnih.gov These CT complexes form between the electron-accepting dianhydride units and the electron-donating diamine units within the polymer chains. taylorfrancis.com The incorporation of aliphatic units, such as the cyclobutane (B1203170) ring from CBDA, is an effective strategy to eliminate these CT interactions. semanticscholar.orgebrary.net By replacing an aromatic dianhydride with an alicyclic one like CBDA, the formation of CT complexes is suppressed, leading to the production of colorless and transparent polymer films. nih.govtaylorfrancis.com

The substitution of aromatic structures with alicyclic ones directly enhances light transmission. ebrary.net Polyimide films synthesized from CBDA and various aromatic diamines are colorless and demonstrate excellent transparency, with light transmission percentages ranging from 80.2% to 85.8%. google.comresearchgate.net In stark contrast, polyimides prepared from the aromatic pyromellitic dianhydride exhibit a deep yellow color and significantly lower light transmission, with values ranging from 48.0% to 63.9%. google.comresearchgate.net This marked difference underscores the role of the alicyclic CBDA structure in preventing the electronic transitions that absorb visible light, thereby yielding highly transparent materials. google.comresearchgate.net Semi-alicyclic polyimides generally show higher optical transmittance compared to their wholly aromatic counterparts. researchgate.net

| Dianhydride Component | Structure Type | Percent Transmission (%) | Appearance |

|---|---|---|---|

| This compound | Alicyclic | 85.8 | Colorless |

| This compound | Alicyclic | 82.1 | Colorless |

| This compound | Alicyclic | 81.0 | Colorless |

| Pyromellitic dianhydride | Aromatic | 63.9 | Yellowish Brown |

| Pyromellitic dianhydride | Aromatic | 48.0 | Deep Yellow |

Dielectric Properties and Low Dielectric Constants of this compound-Polyimides

CBDA-based polyimides are noted for their superior dielectric properties, making them suitable for advanced microelectronics and 5G telecommunications hardware. dianhydrides.com The incorporation of the alicyclic cyclobutane structure leads to polymers with low dielectric constants and low dielectric loss, which are essential for high-frequency applications and insulating materials. ebrary.netgfzxb.org

Aromatic polymers often exhibit strong intermolecular interactions due to the stacking of planar aromatic rings (π-π stacking). mdpi.com This dense packing contributes to higher dielectric constants. The introduction of non-planar alicyclic structures, like the cyclobutane ring of CBDA, disrupts this orderly chain packing and reduces π-π stacking. mdpi.com This disruption increases the free volume within the polymer matrix and weakens intermolecular forces, which in turn helps to lower the dielectric constant of the material. ebrary.netmdpi.com

Polyimides derived from CBDA demonstrate low dielectric loss, with dissipation factors ranging from 0.49% to 1.29% at 10³ Hz. gfzxb.org The flexible nature of the alicyclic structure allows for more frictionless reorientation of polymer chains under an electric field, contributing to this low energy dissipation. gfzxb.org Furthermore, these alicyclic polyimides exhibit a beneficial characteristic related to electrical breakdown. gfzxb.org Compared to aromatic polyimides like Kapton, which have a high carbon content and tend to form conductive carbon deposits during electrical breakdown, CBDA-polyimides have a lower carbon-to-hydrogen ratio. gfzxb.org This composition suppresses carbon deposition, as hydrogen and oxygen can escape as water vapor under the high temperature of an electrical arc. gfzxb.org This behavior facilitates a self-healing mechanism in corresponding metallized film capacitors, preventing short circuits and enhancing the device's reliability. gfzxb.org

| Polyimide Sample | Dielectric Constant (at 10³ Hz) | Dissipation Factor (at 10³ Hz) | Weibull Breakdown Strength (MV/m) |

|---|---|---|---|

| PI-1 | 4.74 | 1.29% | 243 |

| PI-2 | 4.33 | 1.02% | 358 |

| PI-3 | 3.83 | 0.49% | 547 |

| PI-4 | 4.26 | 0.99% | 407 |

| PI-5 | 4.25 | 0.95% | 401 |

Thermal Stability of this compound-Polymers

Despite the presence of an aliphatic component, which typically reduces the thermal stability of polymers, polyimides derived from CBDA exhibit excellent heat resistance. google.commdpi.com This stability is attributed to the rigid and compact nature of the cyclobutane ring structure. dianhydrides.com Films made from CBDA-polyimides show high thermal decomposition temperatures, often around 450°C. google.com For instance, various polyimides synthesized from CBDA have shown thermal decomposition temperatures of 454°C, 456°C, and 452°C. google.com Other studies report 5% weight-loss temperatures exceeding 450°C, with decomposition temperatures in the range of 475–501°C. nih.gov While alicyclic polyimides may have slightly lower thermal decomposition temperatures than their fully aromatic counterparts, they still maintain a high level of thermal stability suitable for many high-performance applications. nih.gov

Glass Transition Temperature (Tg) and Decomposition Temperature Analysis

Polyimides derived from this compound (CBDA) are recognized for their high thermal stability, characterized by elevated glass transition temperatures (Tg) and decomposition temperatures (Td). The Tg is a critical parameter indicating the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. aps.orgnih.gov The strong polymer chain interactions in polyimides contribute to very high glass transition temperatures, often exceeding 300°C and sometimes reaching as high as 400°C. zeusinc.com The combination of the aromatic and imide structures results in polymers with high Tg and significant thermo-oxidative stability. researchgate.net

Research has demonstrated that polyimide films synthesized from CBDA and various aromatic diamines exhibit excellent thermal resistance. For instance, films prepared from CBDA showed thermal decomposition temperatures around 450°C, indicating their suitability for high-temperature applications. google.com Similarly, other alicyclic polyimides have been reported with degradation temperatures for 5% weight loss (Td5%) ranging from 423°C to 447°C and glass transition temperatures between 372°C and 417°C. acs.org The specific thermal properties can be tailored by the choice of the diamine co-monomer, as illustrated in the following table.

| Diamine Co-monomer | Percent Transmission (%) | Thermal Decomposition Temperature (°C) | Source |

|---|---|---|---|

| 2,2-bis[4-(4-aminophenoxy)phenyl]propane | 85.8 | 454 | google.com |

| Diaminodiphenyl ether | 82.1 | 456 | google.com |

| m-phenylenediamine | 81.0 | 452 | google.com |

| Diaminodiphenylmethane | 80.2 | 478 | google.com |

Influence of Cyclobutane Ring on Thermal Resistance

The notable thermal resistance of CBDA-derived polymers is intrinsically linked to the rigid and strained structure of the cyclobutane ring. CBDA itself is a cycloaliphatic dianhydride with a high melting point of over 300°C due to this rigidity. dianhydrides.com When incorporated into a polymer backbone, this conformationally rigid four-membered ring structure significantly restricts the segmental motion of the polymer chains. researchgate.net This restriction in mobility means that more thermal energy is required to induce the transition from a glassy to a rubbery state, resulting in a high glass transition temperature (Tg). researchgate.netresearchgate.net

The introduction of flexible linkages into a polyimide main chain is a known strategy to enhance properties like solubility and optical transparency; however, this typically comes at the cost of the polymer's inherent thermal properties. mdpi.com Conversely, the incorporation of rigid units like the cyclobutane ring from CBDA enhances thermal stability. mdpi.com Studies on polyesters containing 1,3-cyclobutane rings in the backbone have shown superior thermostability, further evidencing the positive impact of this rigid cyclic structure on the thermal properties of polymers. researchgate.net Therefore, the cyclobutane moiety is a key structural feature for developing polymers with high thermal resistance.

Mechanical Performance and Ductility of this compound-Polyimides

Polyimides are generally known for their excellent mechanical properties, which are maintained over a wide temperature range. zeusinc.com Polymers derived from CBDA typically exhibit a high tensile modulus, a direct consequence of the rigid cyclobutane structure in the polymer backbone. dianhydrides.com However, this increased rigidity can also lead to reduced flexibility and ductility, which can be a disadvantage in applications requiring flexible substrates. dianhydrides.comnih.gov

Despite this general trend, specific molecular designs have yielded CBDA-based polyimides with significant flexibility. For example, a polyimide film synthesized from CBDA and 2,2'-bis(trifluoromethyl)-4,4'-diamino biphenyl (B1667301) (TFMB) was reported to be ductile. researchgate.net Another study on a biobased polyimide film derived from CBDA reported an elongation at break of approximately 10.2%, indicating a degree of flexibility. acs.org By carefully selecting the diamine co-monomer, it is possible to balance the rigidity imparted by the CBDA unit and achieve desirable mechanical properties, including high tensile strength and sufficient elongation for practical applications.

| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Source |

|---|---|---|---|---|

| General CBDA-Polyimides | - | High | Lower | dianhydrides.com |

| CBDA-derived Biopolyimide | - | - | ~10.2 | acs.org |

| Optimized Polyimides (for comparison) | 250–380 | 4.1–6.1 | 40–60 | researchgate.net |

Coefficient of Thermal Expansion (CTE) in this compound-Polyimides

A low coefficient of thermal expansion (CTE) is a critical requirement for polymer films used in flexible electronics and displays to ensure dimensional stability during thermal processing and operation. mdpi.com Alicyclic dianhydrides like CBDA are particularly useful for creating polyimides with reduced CTE values. The polyimide system derived from CBDA and 2,2'-bis(trifluoromethyl)benzidine (B1298469) (TFMB) is noted for yielding a colorless film with a relatively low CTE of approximately 21 ppm/K. researchgate.netsemanticscholar.org

The incorporation of the rigid cyclobutane unit helps to suppress thermal expansion. For comparison, a polyimide film based on 1,3-dimethyl-1,2,3,4-cyclobutane tetracarboxylic dianhydride (DM-CBDA) and TFMB exhibited a CTE of 28.1 x 10⁻⁶ /K. researchgate.net These values represent a significant reduction compared to many conventional polymers and even some other polyimide systems, underscoring the effectiveness of the cyclobutane structure in achieving low CTE.

Molecular Design Strategies for Low CTE in Alicyclic Polyimides

The primary strategy for achieving a low CTE in polyimides is to design polymer chains with high rigidity and a linear backbone structure. semanticscholar.org The use of rigid and linear monomers for both the dianhydride and the diamine components promotes a more ordered packing of the polymer chains and enhances in-plane orientation during film formation. semanticscholar.org This orientation minimizes dimensional changes in the film plane when subjected to temperature variations. CBDA, with its rigid structure, is an excellent building block for this purpose. semanticscholar.org

Another effective molecular design strategy is the introduction of intermolecular hydrogen bonds. These bonds can suppress the mobility of the polymer chains and reduce the free volume within the material, which in turn lowers the in-plane CTE of the polyimide film. mdpi.com Furthermore, processing conditions play a role; maximizing the spontaneous chain orientation during the solution casting and curing process is a key strategy for reducing the CTE of the final film. mdpi.com

Solubility and Solution Processability of this compound-Polyimides

While the rigidity of the CBDA monomer is beneficial for thermal stability and low CTE, it can negatively impact the solubility and solution processability of the resulting polyimides. nih.gov For instance, the polyimide derived from CBDA and TFMB, known for its good thermal and optical properties, is reportedly not processable from common organic solvents and is incompatible with chemical imidization methods. researchgate.net This poor solubility presents a significant challenge for fabricating films and coatings via conventional solution-based techniques.

To overcome this limitation, several molecular design strategies have been explored. One approach is the introduction of flexible linkages, bulky side groups, or bent structures into the polymer main chain, which disrupts chain packing and improves solubility. acs.org For example, some biobased polyimides incorporating bent dianhydride or diamine structures have demonstrated good solubility in organic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), and even chloroform. acs.org The incorporation of fluorine-containing moieties, such as the trifluoromethyl groups in TFMB, can also contribute to improved solubility. researchgate.net Additionally, some alicyclic polyimides have been developed that show excellent solubility, even in low-boiling-point solvents like cyclopentanone, which is advantageous for certain processing applications. acs.org

Advanced Applications of Cyclobutane 1,2,3,4 Tetracarboxylic Dianhydride in Materials Science

Optoelectronic Devices and Flexible Displays Utilizing Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride-Polyimides

The demand for high-performance, flexible, and transparent materials has positioned CBDA-based polyimides as critical components in next-generation optoelectronic devices. researchgate.net Their ability to form colorless, heat-resistant films overcomes the limitations of conventional aromatic polyimides, which often exhibit a deep yellow or brown color that hinders light transmission. researchgate.netgoogle.com

CBDA-based polyimides are ideal materials for alignment layers in liquid crystal displays (LCDs). sigmaaldrich.comresearchgate.netriyngroup.com The production of high-quality displays necessitates materials that are exceptionally transparent and can withstand high processing temperatures. riyngroup.comchemicalbook.com Polyimide films derived from CBDA demonstrate outstanding optical clarity, with light transmission percentages significantly higher than those made from aromatic dianhydrides like pyromellitic dianhydride. researchgate.net For instance, studies have shown that CBDA-based polymer films can achieve transparency in the range of 81.5% to 85.8%, whereas comparable polymers from pyromellitic dianhydride show much lower transmissions of 48% to 63.9%. researchgate.net This superior transparency is crucial for maximizing the brightness and efficiency of LCD panels. researchgate.net

In the realm of Organic Light-Emitting Diode (OLED) technology, particularly for flexible displays, the substrates must be both transparent and thermally robust. CBDA-polyimides serve as excellent candidates for these flexible substrates, offering a combination of colorless transparency and the high thermal resistance required for the fabrication processes of OLED devices. researchgate.netspecialchem.com

| Polyimide Base Monomer | Typical Light Transmission (%) | Film Color | Suitability for Display Applications |

|---|---|---|---|

| This compound (CBDA) | 81.5% - 85.8% | Colorless / Transparent | High |

| Pyromellitic dianhydride (Aromatic) | 48.0% - 63.9% | Deep Yellow / Brown | Low |

CBDA is a key reactant in the preparation of photosensitive polyimide materials specifically designed for high-performance organic thin-film transistors (OTFTs). sigmaaldrich.comriyngroup.comchemicalbook.com Photosensitive polyimides streamline the manufacturing of microelectronic devices by allowing direct photolithographic patterning, which eliminates several steps in the fabrication process. The use of CBDA in these formulations contributes to creating materials with the necessary electrical insulation properties and thermal stability to function effectively as gate dielectrics or insulating layers within the transistor structure. specialchem.com The excellent film-forming ability of CBDA-based polyimides ensures the creation of uniform, defect-free layers essential for reliable OTFT performance. researchgate.net

Photonic Devices and Selective Crosslinking of Polyimides with this compound

The application of CBDA extends to the fabrication of photonic devices, where precise control over the material's optical properties is paramount. sigmaaldrich.comriyngroup.com CBDA is used as a reactant for polyimides that can undergo selective crosslinking. chemicalbook.comspecialchem.com This process is fundamental for creating structures like optical waveguides, which are essential components in 5G telecommunications and optical data transmission. dianhydrides.comvivanls.com

Selective crosslinking allows for the creation of patterns with different refractive indices within a single polyimide film. By exposing specific regions of the film to light or heat, those areas become crosslinked, altering their optical and physical properties relative to the unexposed regions. This capability enables the direct writing of waveguide channels (core and cladding) into the polymer layer, simplifying the fabrication of integrated photonic circuits.

High-Performance Electronic Materials from this compound

The inherent molecular structure of CBDA leads to polyimides with superior electrical and thermal properties, making them valuable in demanding electronic applications ranging from microchips to aerospace systems. riyngroup.com

In the microelectronics industry, there is a continuous drive to reduce the size of components and increase processing speeds. This requires insulating materials with a low dielectric constant (low-k) to minimize signal delay, power consumption, and crosstalk between adjacent conductors. Polyimides derived from the alicyclic structure of CBDA exhibit lower dielectric constants compared to their fully aromatic counterparts. gfzxb.org The flexible, non-planar nature of the cyclobutane (B1203170) ring disrupts the chain packing and reduces the intermolecular electronic polarization, which contributes to a lower dielectric constant. gfzxb.org

Research has demonstrated that wholly cycloaliphatic polyimides, such as those synthesized from CBDA and trans-1,4-cyclohexanediamine (CHDA), can achieve a dielectric constant as low as 2.66. researchgate.net Other formulations based on CBDA and various aromatic diamines have shown dielectric constants in the range of 3.83 to 4.74. gfzxb.org These properties make CBDA-based polyimides excellent candidates for use as interlayer dielectrics in integrated circuits and as substrate materials for high-frequency applications, including 5G hardware. dianhydrides.compusan.ac.kr

| Polyimide System | Dielectric Constant (k) | Dissipation Factor (%) @ 10³ Hz | Reference |

|---|---|---|---|

| CBDA / CHDA (Wholly Cycloaliphatic) | 2.66 | N/A | researchgate.net |

| CBDA / Aromatic Diamines (PI-1 to PI-5) | 3.83 - 4.74 | 0.49% - 1.29% | gfzxb.org |

The aerospace industry requires materials that can withstand extreme conditions, including high temperatures and radiation, without degrading. plasticsengineering.org Polyimides are widely used in aerospace for applications such as wire insulation, flexible printed circuits, and structural components. plasticsengineering.org CBDA-based polyimides offer exceptional thermal resistance, a critical requirement for these applications. google.com The rigid structure of the cyclobutane unit contributes to a high melting point of over 300°C for the monomer itself. dianhydrides.com When polymerized, the resulting polyimides exhibit excellent thermal stability, with some derived films showing a 5% weight loss temperature exceeding 470°C. researchgate.net This high thermal stability ensures the material's integrity and performance in the demanding environments encountered in aerospace and spacecraft applications. google.complasticsengineering.org

Biomedical and Pharmaceutical Applications

This compound (CBDA) serves as a versatile building block in the development of advanced materials for the biomedical and pharmaceutical fields. Its rigid, saturated cyclobutane ring structure imparts unique properties to the polymers derived from it, particularly polyimides. These properties, including thermal stability, chemical resistance, and biocompatibility, make CBDA-based materials suitable for specialized applications ranging from the synthesis of bioactive molecules to the fabrication of sophisticated drug delivery systems and medical devices. nih.govnih.gov

The cyclobutane moiety is a structural element found in a variety of natural products and pharmacologically active compounds. researchgate.net The use of CBDA as a starting material or intermediate allows for the introduction of this four-membered ring into larger molecular frameworks, leading to the synthesis of novel compounds with potential therapeutic value. sigmaaldrich.comriyngroup.comchemicalbook.com The rigid nature of the cyclobutane ring can conformationally constrain a molecule, which can be advantageous in designing drugs that fit precisely into the binding site of a biological target. nih.govlifechemicals.com

Research has explored the synthesis of various cyclobutane-containing compounds, including alkaloids, amino acids, and nucleoside analogs, which have demonstrated a range of biological activities such as antimicrobial, antibacterial, and antitumor properties. openmedicinalchemistryjournal.com For instance, derivatives of the cyclobutane ring are core components of certain antiviral agents and other therapeutic compounds. The synthesis of these molecules often involves multi-step processes where a cyclobutane precursor, similar in structure to CBDA, is modified to achieve the desired biological function. lifechemicals.comopenmedicinalchemistryjournal.com While direct synthesis from CBDA is not always the primary route, its role as a key reactant for creating biologically and pharmacologically active molecules is well-established. sigmaaldrich.comchemicalbook.com

Table 1: Examples of Biologically Active Compound Classes Containing a Cyclobutane Ring This table provides examples of compound classes where the cyclobutane structure is a key feature for their biological activity.

| Compound Class | Example(s) | Reported Biological Activity | Source(s) |

| Alkaloids | Lannotinidines E and F | Nerve Growth Factor (NGF) mRNA expression | openmedicinalchemistryjournal.com |

| Protease Inhibitors | Boceprevir | Treatment for hepatitis C | lifechemicals.com |

| Platinum-based Drugs | Carboplatin | Anticancer agent for various tumors | nih.govlifechemicals.com |

| Nucleoside Analogs | Cyclobutane pyrimidine (B1678525) dimers | Involved in DNA damage and repair studies | openmedicinalchemistryjournal.com |

The primary biomedical application of this compound is in the synthesis of high-performance polyimides (PIs). nih.gov By reacting CBDA with various diamines, a class of polyimides with exceptional properties for medical use can be produced. google.com Unlike aromatic polyimides which are often colored, PIs derived from the aliphatic CBDA are typically colorless and transparent, a crucial property for many optical and medical applications. google.com

These CBDA-based polyimides exhibit high thermal stability, excellent mechanical properties, and chemical inertness, which are prerequisites for materials used in medical devices and as implantable materials. nih.govnih.gov Their biocompatibility has attracted significant attention, leading to their exploration in applications such as microelectrode arrays for nerve stimulation, components for artificial joints, and biosensors. nih.govsemanticscholar.org

In the realm of drug delivery, the porous nature of certain polyimide structures can be exploited. semanticscholar.org Porous PI materials can be loaded with therapeutic agents, and the drug release rate can be modulated by controlling the pore size of the polymer matrix. semanticscholar.org This allows for the development of controlled-release systems for targeted drug delivery. The versatility in the synthesis process of PIs from monomers like CBDA enables the fine-tuning of properties to meet the specific requirements of advanced healthcare applications. nih.govnih.gov

Table 2: Properties and Applications of CBDA-Based Polyimides in the Biomedical Field This table summarizes key characteristics of polyimides synthesized using CBDA and their relevance to biomedical applications.

| Property | Advantage in Biomedical Applications | Example Application(s) | Source(s) |

| High Transparency / Colorless | Allows for optical clarity in diagnostic devices and does not interfere with visual monitoring. | Liquid crystal display alignment films, optical components in medical devices. | google.com |

| High Thermal Stability | Enables sterilization using high-temperature methods without degradation of the material. | Reusable medical instruments, implantable devices. | nih.govgoogle.com |

| Excellent Mechanical Properties | Provides durability and reliability for long-term use in the body. | Artificial hip joints, puncture needle-type devices. | nih.gov |

| Chemical Inertness | Ensures biocompatibility and prevents degradation upon contact with bodily fluids and chemicals. | Implantable materials, drug delivery systems, biosensors. | nih.govgoogle.com |

| Tunable Porosity | Allows for the controlled loading and release of therapeutic agents. | Drug delivery systems. | semanticscholar.org |

Spectroscopic and Structural Characterization of Cyclobutane 1,2,3,4 Tetracarboxylic Dianhydride and Its Derivatives

X-ray Crystallography for Stereochemical Configuration Confirmation

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystal, providing unequivocal proof of a molecule's stereochemical configuration.

In the case of cyclobutane-1,2,3,4-tetracarboxylic dianhydride, single-crystal X-ray analysis has been instrumental in confirming its specific stereoisomeric form. Research has established that the configuration of the CBDA monomer is cis-trans-cis. researchgate.net This specific arrangement of the carboxylic anhydride (B1165640) groups relative to the cyclobutane (B1203170) ring is a direct result of the photodimerization synthesis from maleic anhydride. This defined stereochemistry is critical as it dictates the geometry and chain packing of the resulting polyimides, significantly influencing their final properties.

Furthermore, single-crystal X-ray diffraction (SC-XRD) has been used to analyze derivatives of cyclobutane diacids. For example, analysis of a novel cyclobutane-containing diacid building block synthesized from sorbic acid revealed the semi-rigid nature of the cyclobutane ring. nih.gov This semi-rigid character, distinct from the rigidity of aromatic rings or the flexibility of other aliphatic rings, is a key feature of CBDA-based polymers. nih.gov

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₄O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Configuration | cis-trans-cis |

| Key Feature | Semi-rigid cyclobutane ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of CBDA and its polymeric derivatives in solution. Both ¹H and ¹³C NMR are routinely used to confirm the successful synthesis of polyimides and to analyze their detailed chemical environment.

For the CBDA monomer, ¹H and ¹³C NMR spectra provide a characteristic fingerprint. nih.gov In the ¹H NMR spectrum of polyimides derived from CBDA, the signals corresponding to the protons on the cyclobutane ring are of particular interest. For instance, in certain cyclobutane stereoisomers, these protons can appear as distinct singlets. researchgate.net

When CBDA reacts with diamines to form poly(amic acid)s (PAAs), which are then converted to polyimides, NMR is used to monitor the reaction. The ¹H NMR spectra of the PAA precursors show characteristic signals for the amide protons (δ ~10 ppm) and carboxylic acid protons (δ ~12–13 ppm). nih.gov The completion of the imidization process is confirmed by the complete disappearance of these signals in the final polyimide's spectrum. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectra of CBDA-based polyimides show characteristic peaks for the carbonyl carbons of the imide ring and the carbons of the cyclobutane ring. nih.govacs.org

Table 2: Representative ¹H NMR Chemical Shifts for CBDA-based Polymer Characterization

| Functional Group | Typical Chemical Shift (δ, ppm) | Observation |

|---|---|---|

| Carboxylic Acid (PAA) | ~12-13 | Disappears upon imidization nih.gov |

| Amide (PAA) | ~10 | Disappears upon imidization nih.gov |

| Aromatic Protons | ~7.3-7.6 | Present in aromatic diamine moiety acs.org |

| Cyclobutane Protons | ~3.5-4.7 | Confirms presence of CBDA moiety researchgate.netacs.org |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying functional groups present in a molecule and is widely used to confirm the imidization of PAA precursors into polyimides.

The FT-IR spectrum of a successfully synthesized CBDA-based polyimide shows characteristic absorption bands that confirm the formation of the imide ring. These include:

Asymmetric C=O stretching: around 1779-1786 cm⁻¹ nih.govnih.gov

Symmetric C=O stretching: around 1704-1716 cm⁻¹ nih.govnih.gov

C-N-C stretching: around 1370-1394 cm⁻¹ nih.govnih.gov

Imide ring deformation: around 722 cm⁻¹ nih.gov

Concurrently, the broad absorption band characteristic of the O-H stretching of the carboxylic acid group in the PAA precursor (around 2500-3300 cm⁻¹) and the amide bands (~1680 cm⁻¹ and ~1530 cm⁻¹) completely disappear, indicating a high degree of imidization. nih.gov The presence of aliphatic C-H stretching bands (around 2965/2885 cm⁻¹) also confirms the incorporation of the cyclobutane unit. nih.gov Studies have also identified characteristic absorption ranges for the cyclobutane ring system itself, which can further aid in structural confirmation. dtic.mil

Table 3: Key FT-IR Absorption Bands for Monitoring CBDA Polyimide Formation

| Wavenumber (cm⁻¹) | Assignment | Polymer Stage |

|---|---|---|

| ~2500-3300 | O-H stretch (carboxylic acid) | Poly(amic acid) |

| ~1779 | Imide C=O (asymmetric stretch) | Polyimide nih.gov |

| ~1716 | Imide C=O (symmetric stretch) | Polyimide nih.gov |

| ~1680 | Amide I (C=O stretch) | Poly(amic acid) nih.gov |

| ~1530 | Amide II (N-H bend) | Poly(amic acid) nih.gov |

| ~1370 | Imide C-N stretch | Polyimide nih.gov |

| ~722 | Imide ring deformation | Polyimide nih.gov |

UV-Visible Spectroscopy for Optical Transparency Evaluation

UV-Visible (UV-Vis) spectroscopy is employed to evaluate the optical properties of CBDA-based polyimide films, particularly their transparency in the visible light spectrum. A key advantage of using aliphatic dianhydrides like CBDA is the production of colorless and highly transparent polyimides.

Aromatic polyimides are often colored (typically yellow to brown) due to the formation of intermolecular and intramolecular charge-transfer complexes (CTCs) between the electron-donating diamine units and the electron-accepting dianhydride units. semanticscholar.org The incorporation of the non-aromatic, cycloaliphatic CBDA structure disrupts the π-electron conjugation along the polymer backbone, effectively inhibiting the formation of these CTCs. semanticscholar.org

This leads to a significant blue-shift of the UV-Vis absorption edge, resulting in very low color and high transparency in the visible region (400-700 nm). semanticscholar.org Studies have shown that polyimide films derived from CBDA exhibit excellent optical transparency, with transmittance values reported to be higher than 81.5% and, in some cases, exceeding 94.0% at a wavelength of 550 nm. researchgate.netresearchgate.net This makes them highly suitable for optical applications where clarity is paramount.

Table 4: Optical Properties of Representative CBDA-Based Polyimide Films

| Polymer System | Transmittance (%) | Wavelength (nm) | Reference |

|---|---|---|---|

| CBDA/Aromatic Diamines | 81.5 - 85.8 | Not specified | researchgate.net |

| CpODA-PI | > 94.0 | 550 | researchgate.net |

X-ray Diffraction (XRD) for Amorphous/Crystalline Structure Analysis of Polymers

X-ray diffraction (XRD) is a key technique used to investigate the morphology of polymers, determining whether their structure is amorphous, semi-crystalline, or crystalline. The degree of crystallinity significantly impacts the mechanical and thermal properties of the material.

The chain structure of polyimides derived from CBDA, which combines a rigid, kinked aliphatic ring with various diamine monomers, influences the packing of polymer chains in the solid state. Wide-angle X-ray diffraction (WAXD) patterns are used to analyze this packing.

Polymers containing cyclobutane units, such as poly-α-truxillates, have been shown by powder X-ray diffraction to be semi-crystalline materials. nih.gov Similarly, some polymers based on related cyclic structures exhibit XRD patterns with broad diffraction peaks, which is characteristic of semi-crystalline or amorphous materials. mdpi.com The non-coplanar and rigid structure of the CBDA unit can disrupt extensive, ordered chain packing, often leading to a more amorphous morphology compared to polyimides derived from planar aromatic dianhydrides. This reduced crystallinity can contribute to improved solubility and optical transparency.

Thermal Analysis Techniques (TGA, DSC, DMA)

A suite of thermal analysis techniques is used to characterize the thermal stability, phase transitions, and viscoelastic properties of CBDA-based polymers.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. Polyimides derived from CBDA and its derivatives consistently demonstrate excellent thermal stability. TGA curves typically show that significant weight loss does not occur below 300°C. romjist.ro The 5% weight loss temperature (T₅), a common metric for thermal stability, is often reported to be above 450°C for these polymers. researchgate.netnih.gov

Differential Scanning Calorimetry (DSC) is used to detect thermal transitions such as the glass transition temperature (Tg). The Tg is a critical property for high-temperature applications. The rigid structure of the cyclobutane ring contributes to a high Tg in the resulting polyimides. nih.gov DSC thermograms are analyzed to determine the endothermic or exothermic peaks associated with phase changes. nih.govnih.gov

Dynamic Mechanical Analysis (DMA) characterizes the mechanical and viscoelastic properties of a material as a function of temperature, frequency, or time. It measures the storage modulus (stiffness) and loss modulus (energy dissipation) of the polymer, providing further insight into the Tg and other relaxation processes.

Table 5: Summary of Thermal Properties for CBDA-Derivative Polyimides

| Analysis Technique | Property Measured | Typical Findings for CBDA-based Polymers | Reference(s) |

|---|---|---|---|

| TGA | Thermal Stability (T₅, Td) | High stability, T₅ > 450°C, Td ~475-501°C | researchgate.netnih.gov |

| DSC | Glass Transition Temp. (Tg) | High Tg, often > 330°C | nih.gov |

| DMA | Modulus, Damping | Provides data on stiffness and viscoelastic behavior | - |

Computational Chemistry and Theoretical Studies of Cyclobutane 1,2,3,4 Tetracarboxylic Dianhydride

Density Functional Theory (DFT) for Predicting Transition States and Optimizing Reaction Conditions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. core.ac.uk It has become an invaluable tool for studying reaction mechanisms, predicting the geometries of transition states, and calculating activation energies. core.ac.ukmdpi.com For reactions involving cyclobutane-1,2,3,4-tetracarboxylic dianhydride, such as its synthesis or polymerization, DFT can elucidate the most favorable reaction pathways.

By modeling the interaction between the dianhydride and a diamine monomer, for instance, DFT calculations can map the potential energy surface of the reaction. This allows for the identification of the transition state—the highest energy point along the reaction coordinate—which is crucial for determining the reaction rate. The energy of this transition state, relative to the reactants, gives the activation energy barrier. A lower activation energy implies a faster reaction.

Researchers can use this information to optimize reaction conditions. By simulating the reaction under different temperatures, pressures, or in the presence of various catalysts, the conditions that lead to the lowest activation energy can be predicted. This reduces the need for extensive empirical experimentation, saving time and resources. For example, DFT can help determine whether a specific solvent will stabilize the transition state, thereby accelerating the reaction. DFT calculations have been successfully applied to study the effects of substitution on the cyclobutane (B1203170) ring, indicating its utility for this class of compounds. nih.gov

Table 1: Application of DFT in Reaction Optimization

| Computational Task | Predicted Outcome | Implication for Optimization |

|---|---|---|

| Geometry Optimization | Determines the lowest-energy structures of reactants, products, and intermediates. | Provides accurate molecular structures for energy calculations. |

| Transition State Search | Locates the saddle point on the potential energy surface between reactants and products. | Identifies the structure of the highest-energy barrier in the reaction. |

| Frequency Calculation | Confirms that the optimized structures are true minima or transition states and provides thermodynamic data. | Helps calculate reaction rates and equilibrium constants. |

Computational Modeling for Polymerization Condition Optimization

The synthesis of high-performance polyimides from this compound requires precise control over the polymerization process to achieve desired properties like high molecular weight and good film quality. nih.gov Computational modeling serves as a virtual laboratory to simulate and optimize these conditions.

The classical two-step method for polyimide synthesis involves the formation of a poly(amic acid) (PAA) precursor, followed by a cyclization (imidization) step. vt.edu Each step is influenced by factors such as monomer concentration, solvent type, and temperature. Computational models can simulate the chain growth process of the PAA, predicting how changes in reaction conditions will affect the final molecular weight distribution. For example, simulations can show how the reactivity of the dianhydride and diamine monomers in a specific aprotic solvent influences the rate of PAA formation. vt.edu

During the imidization step, which can be performed thermally or chemically, computational models can help understand the kinetics of ring closure and potential side reactions, such as chain scission, which can be detrimental to the polymer's final properties. nih.gov By simulating the thermal imidization process, for example, an optimal temperature profile can be determined—one that ensures complete conversion to the polyimide while minimizing thermal degradation or undesirable cross-linking. This predictive capability allows for the fine-tuning of polymerization conditions to produce polymers with targeted characteristics.

Analysis of Ring Strain and its Impact on this compound Reactivity

The cyclobutane ring is characterized by significant ring strain, a consequence of its non-ideal bond angles. masterorganicchemistry.com In an ideal tetrahedral carbon atom, the bond angles are approximately 109.5°. However, the geometry of a planar cyclobutane ring forces these angles to be close to 90°, leading to substantial angle strain (also known as Baeyer strain). libretexts.org To alleviate some of this strain, the cyclobutane ring adopts a puckered or folded conformation. libretexts.org

This inherent instability, or ring strain, is a key factor influencing the reactivity of cyclobutane derivatives. masterorganicchemistry.com The total ring strain in cyclobutane is estimated to be around 26.3 kcal/mol, a combination of angle strain and torsional strain from eclipsing C-H bonds. masterorganicchemistry.comwikipedia.org This stored energy makes the cyclobutane ring more susceptible to ring-opening reactions compared to less strained rings like cyclopentane (B165970) or cyclohexane. libretexts.org

Table 2: Comparison of Ring Strain in Small Cycloalkanes

| Cycloalkane | Ring Strain (kcal/mol) | Primary Sources of Strain | C-C-C Bond Angle |

|---|---|---|---|

| Cyclopropane | ~27.6 | Angle strain, Torsional strain | 60° |

| Cyclobutane | ~26.3 | Angle strain, Torsional strain | ~90° (puckered to ~88°) libretexts.org |

| Cyclopentane | ~6.2 | Torsional strain | ~105° (in envelope conformation) |

| Cyclohexane | ~0 | Negligible (in chair conformation) | ~109.5° |

Data sourced from multiple organic chemistry resources. masterorganicchemistry.comwikipedia.org

Theoretical Studies of Molecular Arrangement in this compound-Polyimides

The properties of a polymer are intrinsically linked to the three-dimensional arrangement of its chains. Theoretical studies, including molecular mechanics and molecular dynamics simulations, are used to predict the conformation and packing of polymer chains. For polyimides derived from this compound, these studies reveal how the unique structure of the monomer dictates the final material's architecture.

X-ray analysis has determined that the configuration of the parent dianhydride is cis-trans-cis. researchgate.net This specific, rigid, and non-planar geometry of the cyclobutane unit is a fundamental building block of the polymer chain. Unlike polymers made from flexible aliphatic linkers or aromatic dianhydrides with rotational freedom, the conformation of the CBDA unit is locked.

Theoretical modeling demonstrates that this rigidity is propagated along the polymer backbone. dianhydrides.com Molecular simulations can predict how these rigid segments pack together in the solid state. These models show that the non-coplanar structure of the CBDA unit disrupts the close packing and charge-transfer complex formation that is common in wholly aromatic polyimides, which is a primary reason for their characteristic color. researchgate.net This disruption leads to materials with high optical transparency. researchgate.netchemicalbook.com Furthermore, the rigid structure limits chain mobility, which computational models correlate with high glass transition temperatures (Tg) and excellent thermal stability, key properties of these high-performance polymers. mdpi.com

Challenges and Future Outlook in Cyclobutane 1,2,3,4 Tetracarboxylic Dianhydride Research

Mitigating Side Reactions and Ensuring Stereochemical Control in Synthesis

The synthesis of cyclobutane-1,2,3,4-tetracarboxylic dianhydride is primarily achieved through the [2+2] cycloaddition of maleic anhydride (B1165640) under ultraviolet (UV) irradiation. While this method is effective, it is not without its challenges, particularly concerning side reactions and the control of stereochemistry. The photodimerization process can lead to the formation of various isomers of the cyclobutane (B1203170) ring, and controlling the reaction to selectively produce the desired isomer is a significant hurdle. The cis-trans-cis configuration is particularly sought after for producing polyimide films with exceptional thermal stability and transparency.

The use of different solvents, such as ethyl acetate (B1210297) or diethyl carbonate, has been explored to optimize the reaction and increase the yield of the desired product. For instance, using diethyl carbonate as a solvent has been shown to increase the yield to 75.2%; however, this method requires a large volume of solvent, which in turn drives up production costs. Another approach involves the synthesis of cyclobutane tetracarboxylic acid tetramethyl ester from dimethyl maleate (B1232345) in water, followed by hydrolysis and dehydration to yield the dianhydride. This multi-step process, while potentially offering better control, introduces additional complexity and potential for yield loss at each step.

Future research in this area will likely focus on the development of more selective and efficient synthetic routes. This could involve the use of novel photosensitizers, catalysts, or reaction media to better control the stereochemical outcome of the photodimerization. The use of continuous flow photoreactors is also a promising avenue, as it can offer better control over reaction parameters such as irradiation time, temperature, and reactant concentration, potentially leading to higher yields of the desired isomer and minimizing side products.

Balancing Low Coefficient of Thermal Expansion with Solution Processability